molecular formula C17H19N3O2 B5552760 N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide

Cat. No. B5552760
M. Wt: 297.35 g/mol
InChI Key: DJUHZDAOGUSANB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide and related compounds often involves multiple steps that include acylation, amide formation, and aromatic substitution reactions. For instance, similar compounds have been synthesized through routes that start from acetoacetic esters, followed by reactions with suitable amines and further functional group transformations (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS, along with single-crystal X-ray diffraction studies. These methods help in elucidating the arrangement of atoms within the molecule and confirming the presence of functional groups like amides, amines, and benzene rings (Geetha et al., 2019).

Chemical Reactions and Properties

Benzamides, including N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, participate in a variety of chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity. For example, the dimethylamino group can enhance nucleophilicity, while the acetylamino group can affect the electrophilicity of the compound (Mella, Fagnoni, & Albini, 2004).

Physical Properties Analysis

The physical properties of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and its suitability for further applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Scientific Research Applications

Histone Acetylation Modulation

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, also known as CI-994 or N-acetyldinaline, is being studied for its antitumor cytostatic properties in clinical trials. It has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells, which is a crucial mechanism in its antitumor activity. It inhibits HDAC-1 and HDAC-2, leading to histone H3 hyperacetylation in HCT-8 colon carcinoma cells in a time- and dose-dependent manner. This early inhibition of HDAC suggests a direct link to its antitumor effects (Kraker et al., 2003).

Selective HDAC Inhibition for Cancer Therapy

Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is a small molecule HDAC inhibitor with selectivity for HDACs 1-3 and 11. Its ability to inhibit cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, highlights its potential as an anticancer drug. MGCD0103's oral bioavailability and significant antitumor activity in vivo, along with its progression to clinical trials, underscore its promise in cancer therapy (Zhou et al., 2008).

Synthetic Utility in Organic Chemistry

The synthetic utility of compounds related to N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide extends to the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals. These reactions demonstrate their use as temporary protecting groups for vicinal diols and for indirect, selective benzoylation and acetylation, showcasing their compatibility with various acylation and nucleophilic displacement reactions (Hanessian & Moralioglu, 1972).

Anti-Tubercular Scaffold Development

Research into 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL. These compounds, synthesized via Staudinger reaction and evaluated for cytotoxicity against HeLa cell lines, were found to be non-cytotoxic, highlighting their potential as leads in anti-tubercular drug development (Nimbalkar et al., 2018).

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)13-4-10-16(11-5-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUHZDAOGUSANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide

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